N-[2,6-di(propan-2-yl)phenyl]-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]pentanamide
Overview
Description
N-[2,6-di(propan-2-yl)phenyl]-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]pentanamide is an organic compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of multiple isopropyl groups attached to phenyl rings, which contribute to its steric hindrance and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,6-di(propan-2-yl)phenyl]-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]pentanamide typically involves the following steps:
Formation of N-(2,6-di(propan-2-yl)phenyl)carbamoyl chloride: This intermediate is prepared by reacting 2,6-di(propan-2-yl)aniline with phosgene under controlled conditions.
Coupling Reaction: The carbamoyl chloride is then reacted with 2,6-di(propan-2-yl)phenylamine in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2,6-di(propan-2-yl)phenyl]-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, facilitated by the presence of electron-donating isopropyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-[2,6-di(propan-2-yl)phenyl]-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]pentanamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its stability and bioactivity.
Industry: Utilized as a stabilizer in polymer production and as an additive in materials science.
Mechanism of Action
The mechanism by which N-[2,6-di(propan-2-yl)phenyl]-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]pentanamide exerts its effects involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that are modulated by the compound.
Pathways Involved: The compound may influence signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2,6-di(propan-2-yl)phenyl)carbodiimide
- 2,6-diisopropylphenyl isocyanate
- N,N’-bis(2,6-diisopropylphenyl)ethanediamine
Uniqueness
N-[2,6-di(propan-2-yl)phenyl]-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]pentanamide stands out due to its specific structural features, such as the presence of multiple isopropyl groups, which confer steric hindrance and stability. This makes it particularly useful in applications requiring high stability and resistance to degradation.
Properties
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]pentanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N3O2/c1-10-13-26(29(34)32-27-22(18(2)3)14-11-15-23(27)19(4)5)31-30(35)33-28-24(20(6)7)16-12-17-25(28)21(8)9/h11-12,14-21,26H,10,13H2,1-9H3,(H,32,34)(H2,31,33,35) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJWAMRXKXIDTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=C(C=CC=C1C(C)C)C(C)C)NC(=O)NC2=C(C=CC=C2C(C)C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.